molecular formula C13H12O3 B169622 4-Ethoxy-1-naphthoic acid CAS No. 19692-24-1

4-Ethoxy-1-naphthoic acid

Cat. No.: B169622
CAS No.: 19692-24-1
M. Wt: 216.23 g/mol
InChI Key: AOKDTARDWHVNDE-UHFFFAOYSA-N
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Description

4-Ethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-naphthoic acid typically involves the ethylation of 1-naphthoic acid. One common method is the reaction of 1-naphthoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may include distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 1,4-naphthalenedicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products:

    Oxidation: 1,4-Naphthalenedicarboxylic acid.

    Reduction: 4-Ethoxy-1-naphthyl alcohol.

    Substitution: Various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-Naphthoic acid: Lacks the ethoxy group, making it less hydrophobic compared to 4-Ethoxy-1-naphthoic acid.

    4-Methoxy-1-naphthoic acid: Contains a methoxy group instead of an ethoxy group, which may result in different reactivity and solubility properties.

    4-Propoxy-1-naphthoic acid: Has a longer alkyl chain, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKDTARDWHVNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411735
Record name 4-ethoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19692-24-1
Record name 4-ethoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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